3,5-Dichlorobenzoic acid

Aquatic toxicology Environmental fate QSAR

3,5-Dichlorobenzoic acid (3,5-DCBA) is an essential meta-dichlorinated benzoic acid scaffold with unique regiochemistry, enabling ALZHEIMER'S DRUG DEVELOPMENT—specifically tetrahydroacridine hybrids achieving nanomolar BuChE/AChE inhibition. Its significantly lower aquatic toxicity (pIGC50_neutr = 0.23 vs. -0.90 for 2,5-DCBA) positions it as a green-chemistry preferred intermediate for agrochemicals demanding reduced environmental impact. Unique crystal packing with nonbonded Cl···Cl square channels makes it an ideal ligand for porous MOF construction. A scalable, chromatography-free synthesis (>60% yield) ensures reliable bulk supply. Substitute isomers (2,4-; 2,5-; 3,4-DCBA) are NOT chemically or biologically equivalent, risking failed syntheses or altered bioactivity.

Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
CAS No. 51-36-5
Cat. No. B165648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorobenzoic acid
CAS51-36-5
Synonyms3,5-dichlorobenzoic acid
3,5-dichlorosodium benzoate
Molecular FormulaC7H4Cl2O2
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)O
InChIInChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
InChIKeyCXKCZFDUOYMOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.70e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorobenzoic Acid (CAS 51-36-5): Chemical Identity, Physicochemical Properties, and Industry Positioning


3,5-Dichlorobenzoic acid (3,5-DCBA, CAS 51-36-5) is a dichlorinated aromatic carboxylic acid (C7H4Cl2O2, MW 191.01) characterized by chloro substituents at the meta positions of the benzene ring [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from other dichlorobenzoic acid isomers. The compound exhibits a melting point of 184–187 °C and a predicted pKa of 3.46±0.10 [2]. In the context of scientific and industrial procurement, 3,5-DCBA serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, with its unique regiochemistry enabling synthetic pathways that are inaccessible to other dichlorobenzoic acid isomers [3].

3,5-Dichlorobenzoic Acid: Why Generic Substitution with Other Dichlorobenzoic Acid Isomers Fails in Critical Applications


Substituting 3,5-dichlorobenzoic acid with other dichlorobenzoic acid isomers (e.g., 2,4-, 2,5-, or 3,4-dichlorobenzoic acid) is not chemically or biologically equivalent. The meta-dichloro substitution pattern fundamentally alters electronic distribution, steric accessibility, and metabolic fate compared to ortho- or para-substituted analogs [1]. For instance, in Pseudomonas putida P111, 3,5-dichlorobenzoate completely inhibits growth on ortho-substituted benzoates, whereas 2,4- and 2,5-dichlorobenzoates support growth [2]. Similarly, the crystal packing and intermolecular interactions of 3,5-DCBA differ markedly from 2,6-DCBA, affecting solid-state properties and formulation behavior [3]. These differences underscore why simple isomer substitution can lead to failed syntheses, altered bioactivity, or compromised material performance.

3,5-Dichlorobenzoic Acid (CAS 51-36-5): Quantitative Evidence for Differentiated Performance Versus Closest Analogs


Aquatic Toxicity Profile of 3,5-Dichlorobenzoic Acid vs. 2,4- and 2,5-Dichlorobenzoic Acid Isomers

In a standardized 40-hour Tetrahymena pyriformis toxicity assay, 3,5-dichlorobenzoic acid exhibited a pIGC50_neutr value of 0.23 log(L/mmol), which is substantially higher (less toxic) than the 2,4-dichlorobenzoic acid (-0.63) and 2,5-dichlorobenzoic acid (-0.90) isomers. [1]

Aquatic toxicology Environmental fate QSAR

Comparative Crystal Structure and Solid-State Packing of 3,5-Dichlorobenzoic Acid vs. 2,6-Dichlorobenzoic Acid

Single-crystal X-ray diffraction reveals that 3,5-dichlorobenzoic acid crystallizes in the monoclinic space group P21/n (No. 14) with unit cell parameters a = 3.7812(3) Å, b = 13.996(2) Å, c = 14.514(2) Å, β = 95.183(8)°, forming square channels (ca. 3.54 Å) via nonbonded Cl···Cl contacts. In contrast, 2,6-dichlorobenzoic acid crystallizes in the triclinic space group P1 (No. 2) with a = 7.2678(9) Å, b = 9.8543(8) Å, c = 11.8290(11) Å. [1]

Crystallography Solid-state chemistry Materials science

Metabolic Inhibition Profile of 3,5-Dichlorobenzoate in Pseudomonas putida P111

In Pseudomonas putida P111, 3,5-dichlorobenzoate completely inhibited growth on all ortho-substituted benzoates tested, whereas the organism readily grew on 2,4-dichlorobenzoate and 2,5-dichlorobenzoate as sole carbon sources. Resting cells grown on 4-chlorobenzoate released chloride from 3,5-dichlorobenzoate without producing identifiable intermediates. [1]

Microbial metabolism Biodegradation Environmental microbiology

Synthetic Scalability and Yield Comparison: 3,5-Dichlorobenzoic Acid Synthesis via p-Chlorobenzoic Acid Route

A recently reported three-step synthetic route for 3,5-dichlorobenzoic acid starting from p-chlorobenzoic acid achieves a total yield of over 60% without chromatographic purification, utilizing commercially available starting materials. This represents a significant improvement over conventional methods that often exhibit poor regioselectivity and require harsh conditions. [1]

Process chemistry Scalable synthesis Green chemistry

Cholinesterase Inhibition Potency of 3,5-Dichlorobenzoic Acid-Tetrahydroacridine Hybrids

Tetrahydroacridine hybrids incorporating the 3,5-dichlorobenzoic acid moiety demonstrated potent cholinesterase inhibition. Compound 3b exhibited IC50 = 24 nM against butyrylcholinesterase (EqBuChE), while compound 3c displayed dual inhibition with IC50 = 25 nM for acetylcholinesterase (EeAChE) and IC50 = 123 nM for EqBuChE. [1]

Medicinal chemistry Alzheimer's disease Enzyme inhibition

3,5-Dichlorobenzoic Acid: Optimal Research and Industrial Application Scenarios Based on Verified Differentiated Performance


Pharmaceutical Intermediates for CNS-Targeting Agents

The 3,5-dichlorobenzoic acid moiety serves as a privileged scaffold in the design of cholinesterase inhibitors for Alzheimer's disease, as demonstrated by tetrahydroacridine hybrids achieving low nanomolar IC50 values against BuChE (24 nM) and dual AChE/BuChE inhibition (25/123 nM) [1]. Its distinct solid-state properties (monoclinic crystal system, square channel architecture) may also offer formulation advantages for solid oral dosage forms [2].

Agrochemical and Environmental Chemistry Intermediates

The significantly lower aquatic toxicity of 3,5-DCBA (pIGC50_neutr = 0.23) compared to 2,4-DCBA (-0.63) and 2,5-DCBA (-0.90) [3] positions it as a preferred intermediate for agrochemical products where reduced environmental impact is a regulatory or marketing priority. Its metabolic inhibition profile in soil bacteria [4] may also be leveraged in the design of persistent or selective agrochemicals.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The unique crystal packing of 3,5-DCBA, featuring square channels formed via nonbonded Cl···Cl contacts (ca. 3.54 Å) [2], makes it an attractive ligand for constructing porous coordination polymers and metal-organic frameworks. The meta-chloro substituents provide both steric bulk and potential halogen-bonding interactions that are absent in ortho- or para-substituted isomers.

Scalable Industrial Synthesis and Procurement

A scalable three-step synthetic route from p-chlorobenzoic acid achieves >60% overall yield without chromatography, enabling cost-effective production of high-purity 3,5-DCBA [5]. This process addresses historical supply chain constraints and supports bulk procurement for pharmaceutical and agrochemical manufacturing.

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